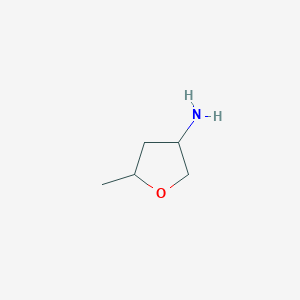
Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is an organic compound that belongs to the class of tetrahydrofurans. It is characterized by the presence of an amino group at the fourth position and a methyl group at the second position on the tetrahydrofuran ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) can be achieved through several methods. One common approach involves the hydrogenation of furfural derivatives. For instance, the hydrogenation of 2-methylfuran can lead to the formation of 2-methyltetrahydrofuran, which can then be further functionalized to introduce the amino group at the fourth position .
Industrial Production Methods: Industrial production of Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) typically involves catalytic hydrogenation processes. These processes are optimized to ensure high yield and purity of the final product. The use of renewable raw materials, such as biomass-derived furfural, is also explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the functional groups present on the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions typically employ catalysts like palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can have applications in different chemical processes .
Wissenschaftliche Forschungsanwendungen
Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the tetrahydrofuran ring can participate in ring-opening reactions, leading to the formation of new compounds with different properties .
Vergleich Mit ähnlichen Verbindungen
2-Methyltetrahydrofuran: Similar in structure but lacks the amino group.
4-Amino-2-hydroxytetrahydrofuran: Contains a hydroxyl group instead of a methyl group at the second position.
4-Amino-2-trifluoromethyltetrahydrofuran: Contains a trifluoromethyl group instead of a methyl group at the second position.
Uniqueness: Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is unique due to the presence of both an amino group and a methyl group on the tetrahydrofuran ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in chemistry and industry .
Eigenschaften
CAS-Nummer |
197781-21-8 |
|---|---|
Molekularformel |
C5H11NO |
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
5-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-2-5(6)3-7-4/h4-5H,2-3,6H2,1H3 |
InChI-Schlüssel |
HLAUKISKFSLYFI-UHFFFAOYSA-N |
SMILES |
CC1CC(CO1)N |
Kanonische SMILES |
CC1CC(CO1)N |
Synonyme |
Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















